4-(Phenylethynyl)benzoic acid
Overview
Description
4-(Phenylethynyl)benzoic acid, also known as PEPA, is a chemical compound characterized by its phenylethynyl group attached to a benzoic acid moiety. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Cross-Coupling Reactions: One common method involves the cross-coupling of phenylacetylene with a suitable benzoic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through optimized cross-coupling reactions, ensuring high yield and purity.
Types of Reactions:
Oxidation: PEPA can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert PEPA into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the phenylethynyl or benzoic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives, phenolic compounds.
Reduction Products: Alcohols, hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Mode of Action
It is known that the compound contains a terminal carbon-carbon triple bond and two different functional groups, which are phenol and ethynyl . These functional groups may interact with its targets in a specific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
It is suggested that the compound may be involved in the modulation of testosterone levels in male mammals . This suggests that 4-(Phenylethynyl)benzoic acid may have an impact on hormonal regulation pathways.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a dry environment at temperatures between 2-8°c .
Scientific Research Applications
PEPA is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, PEPA is used to create complex molecules with phenylethynyl and benzoic acid functionalities.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: PEPA derivatives are explored for their potential therapeutic properties.
Industry: The compound is used in the development of advanced materials and polymers.
Comparison with Similar Compounds
Phenylacetic Acid: Similar structure but lacks the carboxylic acid group.
Benzoic Acid: Similar carboxylic acid group but lacks the phenylethynyl moiety.
Phthalic Acid: Contains two carboxylic acid groups but different overall structure.
Uniqueness: PEPA's unique combination of phenylethynyl and benzoic acid groups allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of 4-(Phenylethynyl)benzoic acid in various scientific and industrial contexts. Its versatile chemical properties and applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
4-(2-phenylethynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZUGPOTBGMCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401793 | |
Record name | 4-(phenylethynyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-23-5 | |
Record name | 4-(phenylethynyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-phenylethynyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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